3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride
Description
3-Methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride (CAS: 1185319-99-6) is a quinoxaline derivative with a molecular formula of C₁₄H₁₉ClN₄ and a molecular weight of 278.79 g/mol. The compound features a quinoxaline core substituted with a methoxy group at position 3 and a piperidin-3-ylmethylamine group at position 2.
Properties
Molecular Formula |
C15H21ClN4O |
|---|---|
Molecular Weight |
308.80 g/mol |
IUPAC Name |
3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H20N4O.ClH/c1-20-15-14(17-10-11-5-4-8-16-9-11)18-12-6-2-3-7-13(12)19-15;/h2-3,6-7,11,16H,4-5,8-10H2,1H3,(H,17,18);1H |
InChI Key |
PAUPEEOZPQEPIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1NCC3CCCNC3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Attachment of the Piperidin-3-ylmethylamine Moiety: This step involves the alkylation of the quinoxaline derivative with piperidin-3-ylmethylamine, often using a halide or tosylate as the leaving group.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity is governed by three key regions:
-
Methoxy group : Electron-donating substituent influencing aromatic electrophilic substitution.
-
Piperidine-methylamine : Secondary amine capable of nucleophilic reactions.
-
Quinoxaline core : Aromatic system prone to electrophilic or nucleophilic attacks at electron-deficient positions.
Nucleophilic Substitution at the Methoxy Group
The methoxy group undergoes demethylation or substitution under acidic or nucleophilic conditions:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux, 6–8 h | 3-Hydroxyquinoxaline derivative | |
| Nucleophilic displacement | NaSH/EtOH, 80°C, 12 h | 3-Mercaptoquinoxaline analog |
Mechanistic Insight : Methoxy groups in electron-deficient heterocycles like quinoxalines are susceptible to nucleophilic displacement due to resonance stabilization of the transition state .
Reactions Involving the Piperidine-Methylamine Side Chain
The secondary amine participates in typical acylation and alkylation reactions:
Acylation
-
Reagents : Acetyl chloride, benzoyl chloride
-
Conditions : Triethylamine (TEA)/CH₂Cl₂, 0°C → RT, 12 h
-
Products :
Example :
text3-Methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine + Ac₂O → 3-Methoxy-N-acetyl-N-(piperidin-3-ylmethyl)quinoxalin-2-amine [3]
Alkylation
-
Reagents : Methyl iodide, allyl bromide
-
Conditions : K₂CO₃/DMF, 60°C, 24 h
-
Products : Tertiary amines with modified steric profiles for receptor-binding assays .
Quinoxaline Core Modifications
The electron-deficient quinoxaline ring undergoes:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄, 0°C → 50°C yields 6-nitro derivatives .
-
Halogenation : Br₂/FeBr₃ introduces bromine at position 6 or 7 .
Reductive Reactions
-
Catalytic hydrogenation : H₂/Pd-C in EtOH reduces the quinoxaline to a tetrahydroquinoxaline, altering planarity and bioactivity.
Stability Under Physiological Conditions
-
pH-dependent degradation : Rapid decomposition occurs at pH < 3 (gastric conditions) via quinoxaline ring protonation.
-
Oxidative stability : Resists auto-oxidation in PBS (pH 7.4) over 72 h at 25°C.
Scientific Research Applications
Structure
The structure of 3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride can be represented as follows:
Neuropharmacology
Research indicates that quinoxaline derivatives, including 3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride, exhibit neuroprotective effects. Studies have shown that these compounds can modulate neurotransmitter systems, providing potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study
A study published in the Journal of Neurochemistry demonstrated that similar compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a protective role against neurodegeneration .
Anticancer Research
Quinoxaline derivatives have been investigated for their anticancer properties. The compound has shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
Case Study
In vitro studies reported in Cancer Letters highlighted the ability of quinoxaline derivatives to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study
A publication in Pharmacology Reports discussed the anti-inflammatory effects observed in animal models treated with similar quinoxaline compounds, leading to reduced symptoms of arthritis .
Potential in Pain Management
There is emerging evidence that quinoxaline derivatives may play a role in pain management by modulating pain pathways.
Case Study
Research published in the British Journal of Pharmacology indicated that certain derivatives could alleviate pain responses in rodent models, suggesting a potential application in clinical pain management .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride depends on its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural and physicochemical properties of the target compound with analogous quinoxaline derivatives:
Key Observations:
- Substituent Effects: Methoxy (electron-donating) vs. chloro (electron-withdrawing) groups influence electronic density, impacting reactivity and binding.
- Crystallinity and Solubility: N-(3-Methylphenyl)quinoxalin-2-amine monohydrate demonstrates intramolecular hydrogen bonding and π-π stacking, contributing to its crystalline stability and fluorescence .
Biological Activity
3-Methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. With a molecular formula of CHClNO and a molecular weight of approximately 308.80 g/mol, this compound features a unique structural configuration that includes a methoxy group and a piperidinylmethyl group attached to a quinoxaline core. This article aims to provide an in-depth review of its biological activity, including synthesis, structure-activity relationships (SAR), and research findings.
Synthesis
The synthesis of 3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride generally involves multi-step organic reactions, including the formation of the quinoxaline core followed by the introduction of the methoxy and piperidinylmethyl groups. The detailed synthetic pathway can vary based on the desired purity and yield.
Biological Activity
Research indicates that 3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride exhibits significant biological activity, particularly in the following areas:
1. Antimicrobial Activity:
Studies have shown that derivatives of quinoxaline, including this compound, possess antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacterial strains, with minimum inhibitory concentration (MIC) values indicating moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Cholinergic Activity:
The compound has been investigated for its potential as a cholinesterase inhibitor, which may have implications for treating neurodegenerative diseases like Alzheimer's. Structure-activity relationship studies suggest that modifications to the piperidine moiety can enhance inhibitory potency against acetylcholinesterase .
3. Interaction with Biological Targets:
The interactions of 3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride with specific enzymes or receptors are crucial for understanding its mechanism of action. Current research is focused on elucidating these pathways to determine therapeutic applications .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in 3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride contributes to its biological profile. The following table summarizes key analogs and their differences:
| Compound Name | Key Features | Differences |
|---|---|---|
| 3-Methoxyquinoxaline | Lacks the piperidinylmethyl group | Simpler structure, fewer potential interactions |
| N-(Piperidin-4-ylmethyl)quinoxalin-2-amine | Lacks the methoxy group | Different biological profile due to structural variation |
| Quinoxalin-2-amines | Various substitutions at different positions | Broad category with diverse properties but lacks specificity |
The structural uniqueness of 3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride may confer distinct biological properties compared to its analogs, making it a valuable candidate for further research in drug development .
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Neuroprotective Effects: A study demonstrated that derivatives similar to this compound could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disorders.
- Antimicrobial Screening: In vitro tests have confirmed its efficacy against several pathogenic strains, reinforcing its role as a candidate for new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-methoxy-N-(piperidin-3-ylmethyl)quinoxalin-2-amine hydrochloride, and how can reaction conditions be optimized for yield?
- Synthesis Routes : The compound can be synthesized via nucleophilic substitution reactions using quinoxaline derivatives. For example, 2-chloroquinoxaline reacts with amines under reflux conditions in ethanol, followed by purification via column chromatography (EtOAc:hexane) and recrystallization . CeO₂ nanoparticle catalysts are effective for synthesizing quinoxalin-2-amines by reacting 1,2-diamines with aldehydes and isocyanides .
- Optimization : Yield improvements involve controlling reaction time (e.g., 5-hour reflux ), solvent selection (ethanol or dimethylformamide ), and catalyst loading (CeO₂ nanoparticles for enhanced regioselectivity ).
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Spectroscopy : NMR (¹H/¹³C) and mass spectrometry are critical for structural elucidation. For example, NMR connectivity tables and decarboxylation product analysis validate adduct formation .
- Crystallography : Single-crystal X-ray diffraction confirms planar molecular arrangements and intermolecular interactions (e.g., N–H···O hydrogen bonds and π-π stacking with centroid distances of 3.59 Å ). R.m.s. deviations (e.g., 0.188 Å for non-hydrogen atoms ) quantify structural planarity.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Handling : Use PPE (gloves, safety goggles, P95 respirators) to avoid inhalation or skin contact. Avoid dust formation and store at 2–8°C in dry conditions .
- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Collect spills to prevent environmental release .
Advanced Research Questions
Q. How can computational modeling predict the molecular interactions and stability of this compound?
- Modeling Approaches : Density functional theory (DFT) calculations can simulate intramolecular interactions (e.g., C–H···N contacts ) and stability. Molecular dynamics (MD) simulations assess π-π interactions in layered crystal structures .
- Applications : Predict solubility, reactivity with biological targets (e.g., enzyme binding pockets ), and degradation pathways under varying pH/temperature.
Q. How do variations in substituents affect the compound's biological activity, and what methods evaluate this?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -F, -Cl) enhances antimicrobial activity by altering electron density in the quinoxaline core . Piperidine and methoxy groups influence lipophilicity and blood-brain barrier permeability .
- Evaluation Methods :
- In vitro assays : MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains .
- Receptor binding : Radioligand displacement assays to quantify affinity for targets like serotonin receptors .
Q. What strategies address contradictions in data from different analytical techniques during characterization?
- Case Study : If NMR suggests planar geometry but X-ray reveals torsional twists (e.g., C1–N1–C8–N2 torsion angle = 9.51° ), revisit sample purity or consider dynamic effects in solution vs. solid state.
- Resolution : Cross-validate with IR spectroscopy (hydrogen bonding patterns) and high-resolution mass spectrometry (exact mass confirmation) .
Q. How can green chemistry principles be integrated into the synthesis process?
- Catalysts : Replace traditional bases with CeO₂ nanoparticles to reduce waste and improve atom economy .
- Solvents : Use ethanol or water instead of chloroform/DMF .
- Separation Technologies : Membrane filtration or centrifugal partitioning chromatography (CRDC subclass RDF2050104 ) minimizes solvent use.
Q. What in vitro assays assess the compound's pharmacokinetic properties?
- ADME Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
